N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

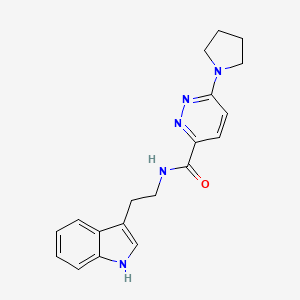

N-(2-(1H-Indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring an indole-ethyl substituent and a pyrrolidine moiety. The compound’s structure integrates pharmacophoric elements associated with kinase inhibition and neurotransmitter receptor modulation. Pyridazine scaffolds are widely explored in medicinal chemistry due to their electron-deficient nature, which facilitates binding to ATP pockets in kinases .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(17-7-8-18(23-22-17)24-11-3-4-12-24)20-10-9-14-13-21-16-6-2-1-5-15(14)16/h1-2,5-8,13,21H,3-4,9-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNJDAAOOVEPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the Pyridazine Core: The pyridazine ring is formed through the condensation of hydrazine with a 1,4-diketone.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine precursor.

Final Coupling Reaction: The indole-ethyl derivative is coupled with the pyridazine-pyrrolidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced derivatives of the pyridazine ring.

Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Effects: Fluorinated aromatic groups (e.g., in ) enhance target affinity and blood-brain barrier penetration, critical for CNS-targeted agents. The absence of fluorine in the query compound may reduce binding potency but improve metabolic stability .

Synthetic Complexity: Analogs like those in and require multi-step syntheses involving protective groups (e.g., tert-butyldiphenylsilyl) and chiral resolutions, as seen in the preparation of (R)-IPMICF16 .

Pharmacokinetic Profiles :

- Compounds with hydroxyethyl groups (e.g., ) exhibit improved solubility, whereas trifluoromethylpyridine derivatives (e.g., ) show higher lipophilicity. The pyrrolidine moiety in the query compound may balance these properties .

Research Findings and Limitations

- Efficacy: Fluorinated imidazopyridazines (e.g., ) demonstrate nanomolar affinity for TrkB, validated via PET imaging. The query compound’s indole group may confer distinct selectivity but requires empirical validation.

- Analytical Data : Analogues such as report >98% HPLC purity and ESIMS characterization, suggesting robust quality control protocols. Similar rigor would be expected for the query compound.

- Gaps: No direct biological or spectroscopic data (e.g., NMR, LCMS) are available for the query compound in the provided evidence. Comparisons are extrapolated from structural analogs.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic compound that combines features of indole, pyrrolidine, and pyridazine moieties. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Key features include:

- Indole moiety : Known for various biological activities including anticancer properties.

- Pyrrolidine ring : Often associated with enhanced binding affinity in biological systems.

- Pyridazine core : Contributes to the compound's overall stability and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in oncology and neurology. The following sections detail specific activities related to this compound.

Anticancer Activity

Several studies have reported that derivatives of indole and pyridazine exhibit significant anticancer effects. For instance:

- Mechanism of Action : Compounds targeting specific kinases involved in cancer cell proliferation have shown promise. The presence of the indole moiety is linked to the inhibition of BRAF(V600E) mutations, a common driver in melanoma .

| Compound | Target | Activity |

|---|---|---|

| This compound | BRAF(V600E) | Inhibition |

| 6-(2-(1H-indol-3-yl)ethyl)-2-piperidin-1-yl-pyrido[4,3-d]pyrimidin-5(6H)-one | EGFR | Moderate |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Nitric Oxide Production

A study demonstrated that derivatives could significantly reduce nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Indole Substitution : Variations in the indole ring can enhance binding affinity to target proteins.

- Pyrrolidine Modifications : Alterations in the pyrrolidine structure impact solubility and metabolic stability.

- Pyridazine Positioning : The position of substituents on the pyridazine ring is critical for maintaining biological activity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles comprehensively.

Q & A

Basic: What are the key considerations in the multi-step synthesis of this compound?

Answer:

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves sequential functionalization of the pyridazine core. Critical steps include:

- Coupling reactions : Use of 3-chloro-6-(pyrrolidin-1-yl)pyridazine with indole-containing amines under reflux in xylene or DMF, often catalyzed by Pd-based reagents for C–N bond formation .

- Protection/deprotection strategies : For reactive groups (e.g., indole NH), tert-butoxycarbonyl (Boc) protection may prevent side reactions during coupling .

- Purification : Column chromatography (silica gel) or preparative HPLC ensures intermediate purity, monitored via TLC or LCMS .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

- NMR spectroscopy : H and C NMR validate regiochemistry of substitutions (e.g., pyrrolidin-1-yl at C6, indole at C3) and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) and detects isotopic patterns .

- X-ray crystallography : Resolves ambiguous NOE signals in crowded aromatic regions, particularly for indole-pyridazine orientation .

Basic: How should stability be assessed under laboratory conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions .

- Solution stability : Monitor degradation in solvents (DMSO, aqueous buffers) via HPLC at 25°C and 4°C over 72 hours .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Core modifications : Replace pyrrolidine with piperidine or morpholine to evaluate impact on target binding affinity (e.g., kinase inhibition) .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF) at the indole 5-position to enhance metabolic stability .

- Computational modeling : Docking studies using Schrödinger Suite or AutoDock predict interactions with biological targets (e.g., phosphodiesterases) .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells reveals pathways modulated by the compound (e.g., apoptosis, cell cycle) .

- Kinase profiling panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

- Assay standardization : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations .

- Orthogonal validation : Confirm cytotoxicity via MTT, resazurin, and clonogenic assays to rule out false positives .

- Meta-analysis : Use tools like RevMan to aggregate data from independent studies and identify confounding variables (e.g., serum content in media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.